2-Tetradecanol

Catalog No.
S576473
CAS No.
4706-81-4
M.F
C14H30O
M. Wt
214.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tetradecanol

CAS Number

4706-81-4

Product Name

2-Tetradecanol

IUPAC Name

tetradecan-2-ol

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

InChI

InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3

InChI Key

BRGJIIMZXMWMCC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C)O

Canonical SMILES

CCCCCCCCCCCCC(C)O

Biomarker Discovery:

2-Tetradecanol has been identified as a potential metabolite in humans, found in trace amounts in urine and blood samples []. This has led researchers to explore its potential as a biomarker for various diseases or conditions. For instance, studies have shown that levels of 2-Tetradecanol may be altered in individuals with certain types of cancer []. However, further research is needed to validate its use as a reliable biomarker.

Material Science:

Due to its amphiphilic nature (having both water-loving and water-repelling properties), 2-Tetradecanol is being investigated for its potential use in various materials science applications. For example, it is being studied as a component in the development of new drug delivery systems, where its properties could allow for the controlled release of drugs []. Additionally, research is ongoing to explore its use in the creation of self-assembling structures and nanomaterials [].

Antimicrobial Activity:

Some studies have shown that 2-Tetradecanol may exhibit antimicrobial activity against certain bacterial and fungal strains []. However, the exact mechanisms of this activity are not fully understood, and further research is needed to determine its potential effectiveness and develop practical applications in this area.

Other Potential Applications:

-Tetradecanol is also being explored for various other potential applications in scientific research, including its use as a:

  • Fuel additive: Studies suggest that 2-Tetradecanol may improve the combustion properties of certain biofuels.
  • Cosmetics ingredient: Its potential use as an emollient or thickening agent in cosmetic formulations is being investigated.

2-Tetradecanol, also known as tetradecan-2-ol, is a long-chain fatty alcohol with the molecular formula C14H30OC_{14}H_{30}O and a molecular weight of approximately 214.39 g/mol. It consists of a tetradecane backbone with a hydroxyl group (-OH) attached at the second carbon position. This compound appears as a white powder or solid at room temperature, with a melting point of 35-36 °C and a boiling point of 284 °C . It is classified as a human metabolite and is often used in various applications due to its surfactant properties .

The mechanism of action of 2-Tetradecanol depends on the specific application. Here are two potential areas of research:

  • Drug Delivery: Due to its amphiphilic nature, 2-Tetradecanol has been explored as a carrier molecule for drug delivery. It can form micelles, which can encapsulate hydrophobic drugs and facilitate their delivery to target sites [].
  • Antimicrobial Activity: Some studies suggest that 2-Tetradecanol may possess antimicrobial properties against certain bacteria and fungi []. However, more research is needed to understand the exact mechanism behind this effect.
  • Wear gloves and eye protection when handling.
  • Avoid inhalation and ingestion.
  • Flammable: Keep away from heat and open flames.
Typical of alcohols. Key reactions include:

  • Oxidation: 2-Tetradecanol can be oxidized to form ketones or fatty acids, depending on the reaction conditions. For instance, oxidation can convert it into tetradecanal or tetradecanoic acid.
  • Esterification: It can react with carboxylic acids to form esters, which are commonly used in fragrances and flavorings.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

The compound is stable under normal conditions and does not react with water .

There are several methods for synthesizing 2-tetradecanol:

  • Reduction of Tetradecanal: This method involves the reduction of tetradecanal using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Hydroformylation of 1-Dodecene: This process involves the hydroformylation of 1-dodecene followed by reduction to yield 2-tetradecanol.
  • Fatty Acid Reduction: Tetradecanoic acid can be reduced using lithium aluminum hydride or similar reducing agents to produce 2-tetradecanol .

2-Tetradecanol is utilized in various industries due to its surfactant properties:

  • Cosmetics and Personal Care Products: Used as an emollient and emulsifier in lotions, creams, and hair products.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Food Industry: Employed as a flavoring agent and stabilizer.
  • Industrial

Similar compounds to 2-tetradecanol include:

  • 1-Tetradecanol (Tetradecan-1-ol): An alcohol with the hydroxyl group at the end of the carbon chain.
  • Hexadecanol (Cetyl alcohol): A long-chain fatty alcohol similar in structure but with sixteen carbon atoms.
  • Octadecanol (Stearyl alcohol): Another long-chain fatty alcohol, containing eighteen carbon atoms.
CompoundCarbon AtomsHydroxyl PositionProperties
2-Tetradecanol142Fatty alcohol; low toxicity
1-Tetradecanol141Fatty alcohol; used in cosmetics
Hexadecanol161Higher melting point; used in creams
Octadecanol181Higher viscosity; used in emulsions

Uniqueness: The primary distinction of 2-tetradecanol lies in its hydroxyl group positioning at the second carbon, which influences its physical properties and applications compared to other long-chain fatty alcohols. This unique structure allows for specific interactions within biological systems and formulations that may not be replicated by other similar compounds.

2-Tetradecanol exhibits well-defined phase transition characteristics that are fundamental to understanding its thermodynamic behavior. The compound demonstrates a melting point range of 34-36°C, with most reliable sources reporting values around 34°C [1] [2] [3] [4]. This relatively low melting point compared to its straight-chain isomer 1-tetradecanol reflects the influence of the secondary alcohol structure on intermolecular packing efficiency [5].

The boiling point of 2-tetradecanol shows variation depending on the pressure conditions. Under reduced pressure (14 mmHg), the compound boils at 170°C [6] [2] [3], while at atmospheric pressure (760 mmHg), the boiling point increases to 284°C [1] [7]. These values are consistent with the expected vapor pressure behavior of long-chain secondary alcohols.

Table 1: Phase Transition Data for 2-Tetradecanol

PropertyValueConditionsSource
Melting Point (°C)34-361 atm [6]
Melting Point (°C)341 atm [1] [2] [3]
Boiling Point (°C)17014 mmHg [6] [2] [3]
Boiling Point (°C)284760 mmHg [1] [7]
Flash Point (°C)>230- [6]
Enthalpy of Vaporization (kJ/mol)95.7328 K [8]

The phase transition behavior is particularly interesting when examined in the context of monolayer studies. Surface-confined 2-tetradecanol exhibits distinct two-dimensional melting and crystallization temperatures of 28.5°C and 26.2°C, respectively [5]. This represents a fascinating phenomenon where the monolayer transitions occur at temperatures close to, but distinct from, the bulk melting point, indicating the influence of surface confinement on molecular organization.

Surface Activity and Monolayer Formation Dynamics

2-Tetradecanol demonstrates significant surface activity, forming stable monolayers at the air-water interface with distinct thermodynamic properties. The surface tension behavior reveals complex dynamics that depend on the equilibrium between the monolayer and bulk phases [5] [9].

Ellipsometric and surface tension measurements show that 2-tetradecanol undergoes a first-order phase transition in monolayer form, characterized by a clear jump in the ellipsometric angle and a corresponding break in the surface tension-temperature relationship [5]. The monolayer exhibits a melting entropy (ΔS₂D) of 5.4 kB per molecule, which is systematically lower than that observed for equivalent 1-alcohols by approximately 1 kB per molecule [5].

Table 2: Monolayer Properties of 2-Tetradecanol

PropertyValueUnitsSource
2D Melting Temperature28.5°C [5]
2D Crystallization Temperature26.2°C [5]
Monolayer Melting Entropy (ΔS₂D)5.4kB/molecule [5]
Hexagonal Cell Parameter4.956Å [5]
Coherence Length~500Å [5]
Area per Molecule (Liquid Phase)27.2-27.5Ų/molecule [5]
Area per Molecule (Solid Phase)21.5Ų/molecule [5]

The crystalline structure of 2-tetradecanol monolayers reveals a hexagonal rotator phase with a cell parameter of 4.956 Å [5]. However, the coherence length is significantly shorter (~500 Å) compared to 1-alcohols, suggesting a hexatic phase with reduced long-range positional order [5]. This structural difference indicates that the methyl group adjacent to the hydroxyl functionality disrupts the optimal packing arrangements that characterize straight-chain alcohols.

The monolayer formation dynamics show interesting hysteresis effects, where crystallization occurs at a higher temperature than melting. This unusual behavior is attributed to the equilibrium with a supercooled liquid droplet, demonstrating the complex interplay between surface and bulk phases [5].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 2-tetradecanol reflect its amphiphilic nature and long alkyl chain structure. Water solubility is extremely limited, with values ranging from 1.3 mg/L at 23°C [10] to 1.686 mg/L at 25°C [7]. This low aqueous solubility is consistent with the hydrophobic character imparted by the fourteen-carbon alkyl chain.

The partition coefficient (log P) between octanol and water provides a quantitative measure of the compound's hydrophobic character. Reported values include 5.5 at pH 7 and 25°C [10] and 5.778 [7], indicating strong preference for the organic phase. These values are characteristic of long-chain fatty alcohols and confirm the compound's tendency to partition into lipophilic environments.

Table 3: Solubility and Partition Data for 2-Tetradecanol

PropertyValueConditionsSource
Water Solubility1.3 mg/L23°C [10]
Water Solubility1.686 mg/L25°C [7]
Log P (octanol/water)5.5pH 7, 25°C [10]
Log P (octanol/water)5.778- [7]
pKa (predicted)15.27±0.20- [6]
Solubility in ChloroformSparingly soluble- [6]
Solubility in MethanolSlightly solubleHeated, sonicated [6]

The predicted pKa value of 15.27±0.20 [6] indicates that 2-tetradecanol behaves as a very weak acid under normal conditions, with negligible ionization in aqueous media. This property is consistent with the alcohol functional group and contributes to the compound's overall chemical stability.

Solubility in organic solvents shows expected patterns, with sparingly soluble behavior in chloroform and slightly soluble characteristics in methanol when heated and sonicated [6]. These solubility properties are important for processing and formulation applications.

Vapor Pressure Modeling and Environmental Persistence

The vapor pressure characteristics of 2-tetradecanol are crucial for understanding its environmental fate and atmospheric behavior. Multiple sources report vapor pressure values of 0.000354 mmHg at 25°C [6], 0.0002 hPa at 25°C [11], and 0.008 mbar at 38°C [10]. These extremely low vapor pressures indicate that 2-tetradecanol has minimal volatility under ambient conditions.

The evaporation rate is characterized as ultra slow [11], consistent with the low vapor pressure values. This property has significant implications for environmental persistence, as the compound is unlikely to undergo significant atmospheric transport through volatilization.

Table 4: Vapor Pressure and Environmental Fate Data

PropertyValueConditionsSource
Vapor Pressure0.000354 mmHg25°C [6]
Vapor Pressure0.0002 hPa25°C [11]
Vapor Pressure0.008 mbar38°C [10]
Evaporation RateUltra slow- [11]
Environmental PersistenceLow to moderate- [12] [13]
Biodegradation78% (moderate)- [14]

Environmental persistence studies indicate that fatty alcohols, including tetradecanol isomers, demonstrate moderate biodegradability. Research shows that fatty alcohols up to C18 chain length are biodegradable, with C16 chains biodegrading at rates of 62-76% within 10 days [13]. The branched structure of 2-tetradecanol results in 78% biodegradability, which is slightly lower than the 85% observed for straight-chain analogs [14].

The low volatility combined with moderate biodegradability suggests that 2-tetradecanol will primarily undergo environmental fate processes in aquatic and terrestrial compartments rather than atmospheric transport [12]. The compound is expected to adsorb strongly to suspended solids and sediment due to its high partition coefficient, limiting its mobility in environmental systems [12].

Atmospheric degradation, when it occurs, proceeds through reactions with hydroxyl radicals, with the compound being broken down by oxidative processes [12]. However, given the extremely low vapor pressure, atmospheric concentrations are expected to remain minimal under normal environmental conditions.

XLogP3

6.1

Other CAS

4706-81-4

Wikipedia

Tetradecan-2-ol

Dates

Last modified: 08-15-2023

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